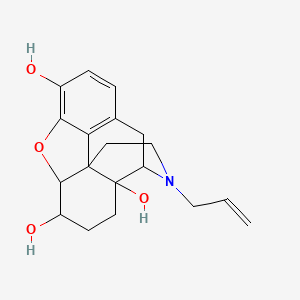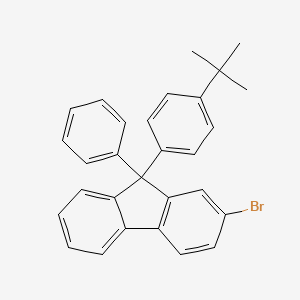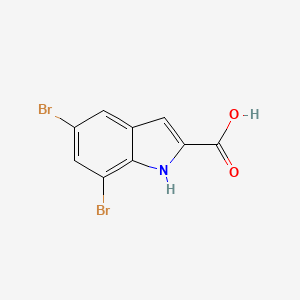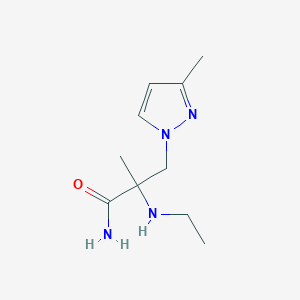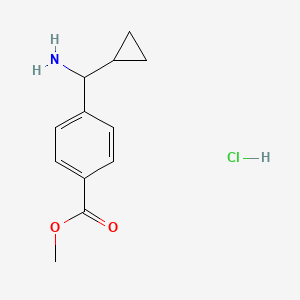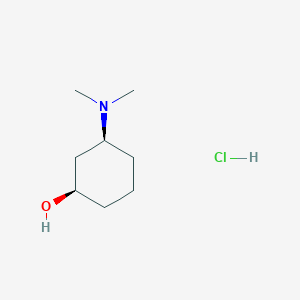
cis-3-(Dimethylamino)cyclohexan-1-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-(Dimethylamino)cyclohexanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a solid substance that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structural properties, which include a cyclohexanol ring substituted with a dimethylamino group.
Vorbereitungsmethoden
The synthesis of cis-3-(Dimethylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Analyse Chemischer Reaktionen
cis-3-(Dimethylamino)cyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Wissenschaftliche Forschungsanwendungen
cis-3-(Dimethylamino)cyclohexanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes
Wirkmechanismus
The mechanism of action of cis-3-(Dimethylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors and modulating their activity. This interaction can lead to various physiological responses, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
cis-3-(Dimethylamino)cyclohexanol hydrochloride can be compared with other similar compounds such as:
Tramadol hydrochloride: Both compounds have similar structural features and are used in pharmaceutical applications.
cis-2-(Dimethylamino)cyclohexanol hydrochloride: This compound has a similar structure but differs in the position of the dimethylamino group.
cis-4-(Dimethylamino)cyclohexanol hydrochloride: Another similar compound with the dimethylamino group in a different position on the cyclohexanol ring
These comparisons highlight the unique structural and functional properties of cis-3-(Dimethylamino)cyclohexanol hydrochloride, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
(1R,3S)-3-(dimethylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1 |
InChI-Schlüssel |
MBQMFGCEHCJMHL-KZYPOYLOSA-N |
Isomerische SMILES |
CN(C)[C@H]1CCC[C@H](C1)O.Cl |
Kanonische SMILES |
CN(C)C1CCCC(C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B13644326.png)




![4',5-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B13644358.png)
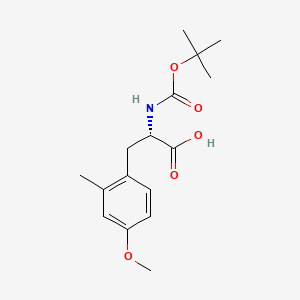

![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)
